molecular formula C11H13N3O2 B2851163 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 569655-99-8

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2851163
CAS RN: 569655-99-8
M. Wt: 219.244
InChI Key: HXHHGVVGHUJKMH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3,5-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (–OCH3) groups at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine” were not found, related compounds such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one have been synthesized . The synthesis of such compounds often involves complex organic reactions .

Safety and Hazards

While specific safety and hazard information for “3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine” was not found, safety data sheets for related compounds suggest precautions such as avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

While specific future directions for “3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine” were not found, research into related compounds suggests potential applications in medicinal chemistry .

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHHGVVGHUJKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NN2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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